molecular formula C189H284N54O56S B12331790 (Leu31,Pro34)-Neuropeptide Y (human, rat) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 trifluoroacetate salt

(Leu31,Pro34)-Neuropeptide Y (human, rat) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 trifluoroacetate salt

Cat. No.: B12331790
M. Wt: 4241 g/mol
InChI Key: MPWANDCMSKOYBR-MJWITIMHSA-N
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Description

(Leu31,Pro34)-Neuropeptide Y (human, rat) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 trifluoroacetate salt is a synthetic analog of the neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This compound is used in various scientific research applications due to its ability to mimic the biological activity of natural neuropeptide Y.

Preparation Methods

The synthesis of (Leu31,Pro34)-Neuropeptide Y involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

(Leu31,Pro34)-Neuropeptide Y can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties. Common reagents used in these reactions include TFA, DTT, and various amino acid derivatives. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

(Leu31,Pro34)-Neuropeptide Y is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of neuropeptide Y in various physiological processes, such as appetite regulation, anxiety, and circadian rhythms.

    Medicine: Exploring potential therapeutic applications for conditions like obesity, anxiety disorders, and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. The activation of these receptors can modulate various physiological processes, such as food intake, stress response, and energy homeostasis.

Comparison with Similar Compounds

(Leu31,Pro34)-Neuropeptide Y is unique due to its specific amino acid substitutions at positions 31 and 34, which can alter its receptor binding affinity and biological activity. Similar compounds include:

    Neuropeptide Y (human, rat): The natural form without substitutions.

    Peptide YY: Another member of the neuropeptide Y family with similar functions.

    Pancreatic Polypeptide: Shares structural similarities with neuropeptide Y and peptide YY but has distinct physiological roles.

These comparisons highlight the uniqueness of (Leu31,Pro34)-Neuropeptide Y in terms of its receptor interactions and potential research applications.

Properties

Molecular Formula

C189H284N54O56S

Molecular Weight

4241 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1

InChI Key

MPWANDCMSKOYBR-MJWITIMHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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